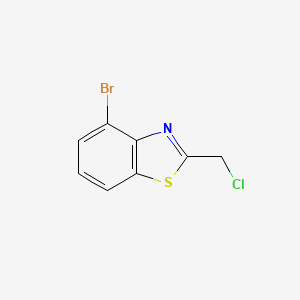

4-bromo-2-(chloromethyl)-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(chloromethyl)-1,3-benzothiazole (BCB) is a heterocyclic compound with a five-membered ring structure containing two nitrogen and three carbon atoms. It is a highly reactive compound due to the presence of a bromine atom and a chloromethyl group. BCB is a versatile and important intermediate for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry and materials science.

科学的研究の応用

Antioxidant Activity

Thiazole derivatives, such as 4-Bromo-2-(chloromethyl)benzo[d]thiazole, have been found to exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of certain bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . They can inhibit the replication of certain viruses, which could make them valuable in the creation of new antiviral drugs .

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects . This means they can increase the amount of urine produced by the body, which can be beneficial in treating conditions like hypertension and certain types of heart disease .

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective effects . They can help to prevent or reduce the severity of seizures, and they may also protect nerve cells from damage or degeneration .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and induce cell death, making them potential candidates for the development of new cancer treatments .

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of communication between bacteria that can lead to biofilm formation and increased virulence. Inhibiting this process can help to prevent bacterial infections and could lead to the development of new antibacterial treatments .

作用機序

Target of Action

The primary target of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its target by inhibiting the quorum sensing pathways . This interaction results in the disruption of bacterial cell–cell communication, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . The compound’s action on this pathway disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s molecular weight is reported to be 24954 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of bacterial growth . Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The action of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is influenced by the bacterial environment. The compound’s efficacy and stability may be affected by factors such as nutrient availability and the presence of other bacteria .

特性

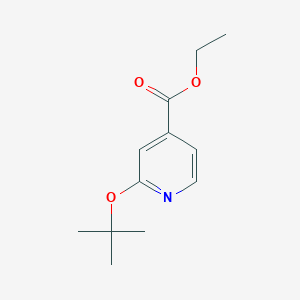

IUPAC Name |

4-bromo-2-(chloromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMCFBDFLOKQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)

![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)